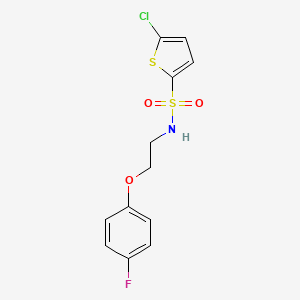

5-chloro-N-(2-(4-fluorophenoxy)ethyl)thiophene-2-sulfonamide

Description

Properties

IUPAC Name |

5-chloro-N-[2-(4-fluorophenoxy)ethyl]thiophene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClFNO3S2/c13-11-5-6-12(19-11)20(16,17)15-7-8-18-10-3-1-9(14)2-4-10/h1-6,15H,7-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIMFOQZCAYTCQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCCNS(=O)(=O)C2=CC=C(S2)Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClFNO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(2-(4-fluorophenoxy)ethyl)thiophene-2-sulfonamide typically involves multiple steps. One common method includes the following steps:

Formation of the phenoxyethyl intermediate: This step involves the reaction of 4-fluorophenol with an appropriate alkylating agent to form 2-(4-fluorophenoxy)ethyl chloride.

Synthesis of the thiophene sulfonamide: The intermediate is then reacted with thiophene-2-sulfonyl chloride in the presence of a base such as triethylamine to form the desired sulfonamide compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-(2-(4-fluorophenoxy)ethyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:

Substitution reactions: The chlorine atom on the thiophene ring can be substituted by other nucleophiles.

Oxidation and reduction reactions: The sulfonamide group can be oxidized or reduced under specific conditions.

Common Reagents and Conditions

Substitution reactions: Common reagents include nucleophiles such as amines or thiols. Conditions typically involve the use of a base and a solvent like dimethylformamide.

Oxidation reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used.

Reduction reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

Substitution reactions: Products include derivatives with different substituents on the thiophene ring.

Oxidation and reduction reactions: Products include oxidized or reduced forms of the sulfonamide group.

Scientific Research Applications

Antimicrobial Properties

Sulfonamide derivatives, including 5-chloro-N-(2-(4-fluorophenoxy)ethyl)thiophene-2-sulfonamide, have been studied for their antimicrobial properties. Research has indicated that sulfonamides can exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds similar to this compound were tested for their Minimum Inhibitory Concentration (MIC) against various bacterial strains, demonstrating varying degrees of effectiveness .

Antioxidant Activity

The antioxidant potential of sulfonamide compounds has also been investigated. Studies employing DPPH (1,1-diphenyl-2-picrylhydrazyl) and FRAP (ferric reducing antioxidant power) assays have shown that certain derivatives exhibit significant antioxidant activity, which could be beneficial in mitigating oxidative stress-related diseases .

Inhibition of Blood Coagulation

One of the notable therapeutic applications of this compound is its role as an inhibitor of the blood coagulation factor Xa. This property positions it as a potential candidate for the prophylaxis and treatment of thromboembolic disorders such as myocardial infarction and deep vein thrombosis. The compound's mechanism involves disrupting the coagulation cascade, thereby reducing the risk of clot formation .

Neuropathic Pain Management

Recent studies have highlighted the role of certain sulfonamide derivatives in modulating pain pathways. Specifically, compounds that inhibit P2X receptors have shown promise in managing neuropathic pain conditions. The implications of such findings suggest that this compound could be explored further for its analgesic properties .

Case Study 1: Antimicrobial Efficacy

In a comparative study examining various sulfonamide derivatives, this compound was evaluated against standard antibiotics. The results indicated that while it did not outperform established antibiotics like ciprofloxacin, it showed promising activity against specific resistant strains .

Case Study 2: Factor Xa Inhibition

A clinical study evaluated the efficacy of a related compound in inhibiting factor Xa in patients with a history of thromboembolic events. Results demonstrated significant reductions in thrombin generation, suggesting potential for this compound in clinical settings .

Mechanism of Action

The mechanism of action of 5-chloro-N-(2-(4-fluorophenoxy)ethyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets:

Enzyme inhibition: The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site.

Protein binding: The compound can bind to proteins, altering their function and activity.

Comparison with Similar Compounds

Substituent Variations in Phenoxyethyl Groups

The 4-fluorophenoxyethyl substituent distinguishes this compound from analogs with alternative halogenation patterns or aromatic systems. Key comparisons include:

Key Observations :

Core Modifications: Thiophene vs. Other Aromatic Systems

Replacement of the thiophene core with pyridine, benzamide, or naphthalene systems alters activity profiles:

Key Observations :

- Thiophene vs. Naphthalene : E-6837’s naphthalene core reduces intrinsic activity (23% Emax) compared to thiophene-based partial agonists, suggesting core rigidity impacts efficacy .

- Benzothiophene Derivatives : SB-271046’s benzo[b]thiophene core and piperazine substituent confer inverse agonism, highlighting the role of extended aromaticity in receptor modulation .

Biological Activity

5-chloro-N-(2-(4-fluorophenoxy)ethyl)thiophene-2-sulfonamide is an organic compound belonging to the sulfonamide class, characterized by its unique structure that includes a thiophene ring, a sulfonamide group, and a phenoxyethyl moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and materials science.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C13H12ClFNO3S2

- Molecular Weight : 333.83 g/mol

The presence of the thiophene ring and sulfonamide group contributes to its biological activity, particularly as an antimicrobial agent due to the known properties of sulfonamides.

The biological activity of this compound primarily involves:

- Enzyme Inhibition : The sulfonamide group can mimic natural substrates, inhibiting enzymes by blocking their active sites.

- Protein Binding : The compound interacts with proteins, potentially altering their function and activity, which is crucial for various biological processes.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies on related sulfonamides have shown:

- Minimum Inhibitory Concentration (MIC) : Values ranging from 0.22 to 0.25 μg/mL against various pathogens.

- Biofilm Inhibition : Significant reduction in biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis compared to standard antibiotics like Ciprofloxacin .

Case Studies

- In Vitro Studies : In vitro evaluations have demonstrated that derivatives of this compound can inhibit bacterial growth effectively. The mechanism often involves interference with bacterial enzyme systems critical for survival.

- Synergistic Effects : Some derivatives show synergistic effects when combined with other antibiotics, enhancing their efficacy against resistant strains .

Research Findings

Recent studies have focused on the synthesis and evaluation of various derivatives of thiophene-based sulfonamides, including:

| Compound | MIC (μg/mL) | Target Pathogen | Activity Type |

|---|---|---|---|

| Compound 1 | 0.22 | S. aureus | Antibacterial |

| Compound 2 | 0.25 | E. coli | Antibacterial |

| Compound 3 | 0.30 | P. aeruginosa | Antibacterial |

These findings suggest a promising avenue for developing new antimicrobial agents based on the thiophene-sulfonamide framework.

Q & A

Q. What are the established synthetic routes for 5-chloro-N-(2-(4-fluorophenoxy)ethyl)thiophene-2-sulfonamide, and what are their key intermediates?

The compound can be synthesized via nucleophilic substitution reactions. A common approach involves reacting 5-chlorothiophene-2-sulfonyl chloride with 2-(4-fluorophenoxy)ethylamine. Key intermediates include:

- 5-chlorothiophene-2-sulfonyl chloride : Prepared by chlorination of thiophene-2-sulfonic acid derivatives under controlled conditions .

- 2-(4-fluorophenoxy)ethylamine : Synthesized via Williamson ether synthesis between 4-fluorophenol and 2-chloroethylamine, followed by amine protection/deprotection steps .

Reaction optimization (e.g., solvent choice, temperature, and stoichiometry) is critical to achieving yields >70%. HPLC purity validation (≥95%) is recommended post-synthesis .

Q. How is the structural integrity of this compound validated in synthetic chemistry research?

Structural characterization employs:

- NMR spectroscopy : H and C NMR to confirm the presence of the 4-fluorophenoxy group (δ ~6.8–7.1 ppm for aromatic protons) and thiophene sulfonamide backbone (δ ~7.5–8.0 ppm) .

- Mass spectrometry (HRMS) : To verify the molecular ion peak (e.g., [M+H] at m/z 374.02 for CHClFNOS) .

- X-ray crystallography : For unambiguous confirmation of stereochemistry and hydrogen-bonding patterns in crystalline forms .

Advanced Research Questions

Q. What experimental design considerations are critical for assessing this compound’s biological activity in vitro?

Key factors include:

- Dose-response curves : Use logarithmic concentration ranges (e.g., 1 nM–100 µM) to determine IC values in enzyme inhibition assays .

- Control compounds : Include positive controls (e.g., known sulfonamide inhibitors) and vehicle controls (e.g., DMSO ≤0.1% v/v) to validate assay specificity .

- Cell viability assays : Pair activity studies with cytotoxicity screens (e.g., MTT assay) to rule off-target effects .

- Replicates : Triplicate measurements per condition to ensure statistical significance (p < 0.05, ANOVA) .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies may arise from:

- Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) and use reference compounds .

- Solubility limitations : Pre-test solubility in assay buffers (e.g., PBS with 0.01% Tween-20) to avoid false negatives .

- Metabolic instability : Conduct microsomal stability assays (e.g., liver microsomes + NADPH) to assess compound half-life .

Cross-validate findings using orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays) .

Q. What methodologies are recommended for optimizing the compound’s pharmacokinetic (PK) properties?

- LogP optimization : Introduce hydrophilic groups (e.g., hydroxyl or carboxyl) to improve aqueous solubility while maintaining target affinity. Computational tools like Schrödinger’s QikProp can predict logP shifts .

- Metabolic stability : Incorporate deuterium at metabolically labile sites (e.g., benzylic positions) to prolong half-life .

- Plasma protein binding (PPB) : Use equilibrium dialysis to measure PPB and adjust substituents (e.g., fluorine substitution) to reduce binding .

Q. How should researchers handle safety and waste management for this compound during laboratory studies?

- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Avoid inhalation of powdered forms .

- Waste disposal : Collect organic waste in sealed containers labeled “halogenated sulfonamides” and incinerate via certified hazardous waste facilities .

- Spill management : Neutralize spills with activated charcoal, then transfer to chemical waste containers .

Methodological Resources

- Synthetic protocols : Refer to Journal of Applied Pharmaceutical Science (2023) for marine-derived sulfonamide analogs .

- Spectroscopic data : PubChem entries (CID: 11879643) provide validated NMR and MS profiles .

- Safety guidelines : Consult GHS-compliant SDS sheets for handling halogenated amines and sulfonamides .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.